molecular formula C21H24FN3O3S B2743552 Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878624-81-8

Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2743552
CAS No.: 878624-81-8
M. Wt: 417.5
InChI Key: MCJPOHTUFNAWKW-UHFFFAOYSA-N
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Description

Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives like this compound involves numerous methods . For instance, the use of organolithium reagents has been reported in the synthesis of similar pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, includes a bicyclic [6 + 6] system . The substituents linked to the ring carbon and nitrogen atoms play a significant role in its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Molecular Corroboration

A study conducted by Thangarasu et al. (2019) focuses on the discovery and synthesis of novel pyrazoles, starting from precursors that share structural similarities with the compound . Their research demonstrated the synthesis of various pyrazole carbaldehyde derivatives and evaluated their antioxidant, anti-breast cancer, and anti-inflammatory properties through in vitro and cytotoxicity validations. This study highlights the potential therapeutic applications of these derivatives, particularly in developing future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Novel Pyrimidine Analogues

Research by Sukach et al. (2015) explored the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues, employing a chiral auxiliary approach to obtain these compounds in both racemic and enantiopure forms. This work not only contributes to the field of synthetic organic chemistry but also demonstrates the potential of these analogues for further pharmacological exploration (Sukach et al., 2015).

Pharmacological Potential

The pharmacological potential of related pyrimidine derivatives was investigated in a study that synthesized derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. This research suggests that some of these compounds possess active pharmacological properties, indicating the relevance of such chemical structures in drug discovery and development (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Antimycobacterial Applications

Kumar et al. (2008) conducted a study on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which, through a 1,3-dipolar cycloaddition of azomethine ylides, led to compounds evaluated for their activity against Mycobacterium tuberculosis. This research demonstrates the importance of innovative synthetic strategies in developing potent antimycobacterial agents, showcasing a compound's potential application in addressing global health challenges like tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research could focus on further exploring the synthesis, structure–activity relationships (SARs), and pharmacological effects of this compound . Detailed SAR analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJPOHTUFNAWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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